Dimethyl pyridin-2-ylboronate
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Overview
Description
Dimethyl pyridin-2-ylboronate is a useful research compound. Its molecular formula is C7H10BNO2 and its molecular weight is 150.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Dimethyl pyridin-2-ylboronate derivatives have been studied for their potential as corrosion inhibitors. Research on pyridine-pyrazole compounds, including this compound analogs, has shown significant effectiveness in inhibiting steel corrosion in acidic environments. These compounds act primarily as cathodic inhibitors, reducing corrosion rates through the formation of protective layers on metal surfaces. The efficiency of these inhibitors increases with concentration, demonstrating their potential in corrosion protection applications (Bouklah et al., 2005).
Synthesis of Axially Chiral Compounds
This compound is also crucial in the enantioselective synthesis of chiral compounds. A study highlighted the asymmetric Suzuki–Miyaura cross-coupling reaction using this compound derivatives to produce axially chiral pyridine compounds with significant enantiomeric excess. These chiral compounds have potential applications in various fields, including pharmaceuticals and materials science, where the chirality of molecules can influence their physical, chemical, and biological properties (Pomarański et al., 2016).
Antimicrobial Activity
Recent research has explored the antimicrobial potential of metal complexes with this compound ligands. Copper(II) and silver(I) complexes of this compound have shown promising antibacterial and antifungal properties. These complexes exhibit selective toxicity against pathogenic bacteria and fungi, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida species. The unique structure-activity relationship of these complexes, influenced by the this compound ligand, highlights their potential in developing new antimicrobial agents (Andrejević et al., 2023).
Fluorescent Chemo-Sensing
The derivatives of this compound have been applied in the design of fluorescent chemo-sensors for metal ions detection. Studies indicate that these compounds can selectively "turn on" fluorescence in the presence of specific metal ions like Al3+, offering a tool for the sensitive and selective detection of metals in various environmental and biological samples. The ability to tune the sensitivity and selectivity of these sensors through chemical modifications of the this compound scaffold opens up new avenues for the development of advanced fluorescent probes (Rahman et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Dimethyl pyridin-2-ylboronate, also known as Pyridine-2-boronic acid dimethyl ester, is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds that it reacts with during the formation of complex molecules .
Mode of Action
The compound acts as a boronating agent, introducing a boron atom into organic compounds during reactions . This is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boronic acid surrogate .
Biochemical Pathways
It’s used as a key starting material for the formation of pyridyl boronic ester .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it’s used to prepare the 2-pyridyl derivative of quinoline . The newly formed compounds can have various applications, including in the development of pharmaceuticals and other complex molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the compound’s reactivity can be affected by the presence of other chemicals in the reaction environment.
Properties
IUPAC Name |
dimethoxy(pyridin-2-yl)borane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSIDKYMJQVPQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=N1)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376777 |
Source
|
Record name | Dimethyl pyridin-2-ylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136805-54-4 |
Source
|
Record name | Dimethyl pyridin-2-ylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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